Cas no 59589-92-3 (1,1'-Biphenyl,3,4,4',5-tetrabromo-)
59589-92-3 structure
Product Name:1,1'-Biphenyl,3,4,4',5-tetrabromo-
CAS No:59589-92-3
MF:C12H6Br4
MW:469.792040348053
CID:367802
PubChem ID:154383
Update Time:2025-04-19
1,1'-Biphenyl,3,4,4',5-tetrabromo- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl,3,4,4',5-tetrabromo-
- 1,2,3-tribromo-5-(4-bromophenyl)benzene
- 3,4,4',5-Tetrabromo-1,1'-biphenyl
- NS00120498
- 59589-92-3
- M752Q2H58M
- UNII-M752Q2H58M
- 1,1'-Biphenyl, 3,4,4',5-tetrabromo-
- Q27283582
- 3,4,4',5-Tetrabromobiphenyl
- DTXSID10208252
- PBB 81
-
- Inchi: 1S/C12H6Br4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H
- InChI Key: BQOPMOAYELIJRL-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C1C=CC(=CC=1)Br)Br)Br
Computed Properties
- Exact Mass: 465.72018
- Monoisotopic Mass: 465.72
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 2.14
- Boiling Point: 427°C at 760 mmHg
- Flash Point: 205°C
- Refractive Index: 1.666
- PSA: 0
1,1'-Biphenyl,3,4,4',5-tetrabromo- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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